5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester
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Overview
Description
5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.258 g/mol . This compound is part of the nicotinic acid derivatives family and is known for its unique structural properties, which include a formyl group, three methyl groups, and an ethyl ester group attached to the nicotinic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester typically involves the esterification of 5-formyl-2,4,6-trimethyl-nicotinic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide as catalysts.
Major Products:
Oxidation: 5-Formyl-2,4,6-trimethyl-nicotinic acid.
Reduction: 5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester.
Substitution: 5-Formyl-2,4,6-trimethyl-nicotinic acid and ethanol.
Scientific Research Applications
Chemistry: 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester is used as a building block in organic synthesis, particularly in the synthesis of more complex nicotinic acid derivatives .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotinic acid derivatives and their role in cellular processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester involves its interaction with nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways . The formyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 2,4,6-Trimethyl-nicotinic acid ethyl ester
- 5-Formyl-nicotinic acid ethyl ester
- 2,4,6-Trimethyl-nicotinic acid
Comparison: 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester is unique due to the presence of both formyl and ethyl ester groups, which confer distinct chemical and biological properties compared to its analogs . The formyl group enhances its reactivity in oxidation and reduction reactions, while the ethyl ester group improves its solubility and stability .
Properties
CAS No. |
28569-08-6 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h6H,5H2,1-4H3 |
InChI Key |
CVHRYOCKFVWTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C)C=O)C)C |
Origin of Product |
United States |
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